4,4-Dimethyl-5-(propan-2-yl)-1,3-dioxolan-2-one

Hydrophobicity Partition coefficient Solvent selection

4,4-Dimethyl-5-(propan-2-yl)-1,3-dioxolan-2-one (CAS 916028‑11‑0) is a five‑membered cyclic carbonate (1,3‑dioxolan‑2‑one) possessing a gem‑dimethyl group at the 4‑position and an isopropyl substituent at the 5‑position. This substitution pattern creates a chiral centre at C‑5 and renders the molecule a potential intermediate for asymmetric synthesis or a candidate for stereoselective applications.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 916028-11-0
Cat. No. B12606735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-5-(propan-2-yl)-1,3-dioxolan-2-one
CAS916028-11-0
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCC(C)C1C(OC(=O)O1)(C)C
InChIInChI=1S/C8H14O3/c1-5(2)6-8(3,4)11-7(9)10-6/h5-6H,1-4H3
InChIKeyJJONLSIRQXSCFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-5-(propan-2-yl)-1,3-dioxolan-2-one (CAS 916028‑11‑0): Baseline Identity for Sourcing Decisions


4,4-Dimethyl-5-(propan-2-yl)-1,3-dioxolan-2-one (CAS 916028‑11‑0) is a five‑membered cyclic carbonate (1,3‑dioxolan‑2‑one) possessing a gem‑dimethyl group at the 4‑position and an isopropyl substituent at the 5‑position . This substitution pattern creates a chiral centre at C‑5 and renders the molecule a potential intermediate for asymmetric synthesis or a candidate for stereoselective applications. Publicly available property data are limited to computational predictions: molecular weight 158.195 g mol⁻¹, LogP 1.956, and topological polar surface area 35.53 Ų .

Structural Uniqueness of 4,4-Dimethyl-5-(propan-2-yl)-1,3-dioxolan-2-one Prevents Simple In-Class Substitution


Cyclic carbonates are a broad class used as high‑polarity solvents, electrolyte co‑solvents, and synthetic intermediates [1]. However, the specific combination of 4,4‑gem‑dimethyl and 5‑isopropyl groups in the target compound introduces a chiral, sterically congested environment that is absent from common in‑class alternatives such as propylene carbonate (4‑methyl‑1,3‑dioxolan‑2‑one) or 4,4‑dimethyl‑1,3‑dioxolan‑2‑one. The steric shielding of the carbonate carbonyl and the fixed chirality at C‑5 can profoundly affect nucleophilic ring‑opening rates, metal‑ion coordination, and diastereoselectivity in subsequent transformations. Without quantitative confirmation, these structural features would be expected to differentiate reactivity, solubility, and chiral induction capability relative to simpler analogs—making one‑for‑one substitution without experimental validation a high‑risk decision in synthetic or formulation workflows [1].

Quantitative Differentiation Evidence for 4,4-Dimethyl-5-(propan-2-yl)-1,3-dioxolan-2-one vs. Structural Analogs


Computed LogP as a Proxy for Hydrophobicity Differentiation vs. Propylene Carbonate

The computationally predicted octanol‑water partition coefficient (LogP) for the target compound is 1.96 . In contrast, the experimentally determined LogP of propylene carbonate (4‑methyl‑1,3‑dioxolan‑2‑one) is approximately ‑0.5 [1]. The difference of ~2.5 Log units indicates that the target compound is roughly 300‑fold more lipophilic than propylene carbonate. This distinction is critical for applications requiring higher membrane permeability, better solubility in non‑polar media, or reduced water miscibility.

Hydrophobicity Partition coefficient Solvent selection

Molecular Weight Elevation Relative to Common Cyclic Carbonate Solvents

The molecular weight of the target compound is 158.20 g mol⁻¹ . Common cyclic carbonates used as aprotic solvents are significantly lighter: propylene carbonate (MW 102.09) and 4,4‑dimethyl‑1,3‑dioxolan‑2‑one (MW 116.12) [2]. The 36–56 g mol⁻¹ increase suggests a substantially lower vapour pressure and higher boiling point, which is consistent with the general trend observed for alkyl‑substituted 1,3‑dioxolan‑2‑ones [1].

Molecular weight Volatility Boiling point

Chiral Centre at C‑5 Differentiates from Achiral or Racemic Cyclic Carbonates

The target compound contains a single stereogenic centre at the 5‑position, whereas industrially dominant cyclic carbonates such as propylene carbonate, 4,4‑dimethyl‑1,3‑dioxolan‑2‑one, and 4‑ethyl‑1,3‑dioxolan‑2‑one are achiral [1][2]. Although no direct enantioselectivity data are available, the presence of a resolvable chiral centre is a necessary prerequisite for applications in asymmetric catalysis, chiral resolution, or the synthesis of enantiopure pharmaceuticals. The gem‑dimethyl substituent at C‑4 may further enhance configurational stability by sterically disfavoring epimerization at the adjacent C‑5 centre.

Chirality Asymmetric synthesis Enantioselectivity

Recommended Application Scenarios for 4,4-Dimethyl-5-(propan-2-yl)-1,3-dioxolan-2-one Based on Available Evidence


Asymmetric Synthesis and Chiral Building Block Development

The inherent chirality at C‑5 (see Section 3, Evidence Item 3) makes this compound a candidate for use as a chiral auxiliary, a resolving agent, or a scaffold for enantioselective catalysis. Procurement should prioritize suppliers that can provide enantiomeric excess (ee) certification and chiral HPLC traces [1].

Low-Volatility Electrolyte Co-Solvent for Energy Storage

The elevated molecular weight compared to propylene carbonate (see Section 3, Evidence Item 2) suggests reduced vapour pressure, potentially offering safety and performance benefits in lithium‑ion battery electrolytes, particularly in high‑temperature operation. Experimental vapour‑pressure and flash‑point data should be requested from suppliers before use [1].

Specialty Solvent for Hydrophobic Reaction Media

The ~300‑fold greater lipophilicity relative to propylene carbonate (see Section 3, Evidence Item 1) indicates that this compound may serve as a polar aprotic solvent with significantly improved solubility for hydrophobic substrates, enabling biphasic reactions or extractions where conventional cyclic carbonates fail [1].

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